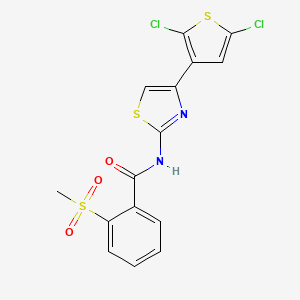

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide" is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and their biological activities, which can be useful for understanding the potential properties and applications of the compound .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions that can provide a framework for the synthesis of "this compound". For instance, the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides involves the use of imidazole moieties, which are similar to the thiazole moiety in the target compound . Additionally, the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides through a green chemistry approach in water suggests that environmentally friendly methods could potentially be applied to the synthesis of the target compound .

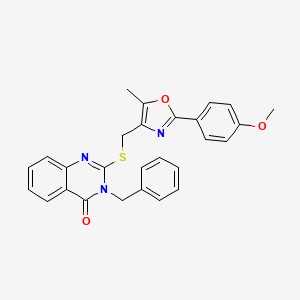

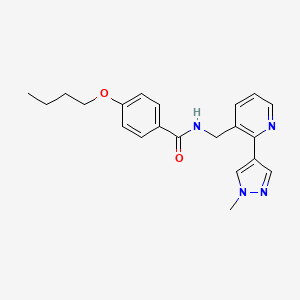

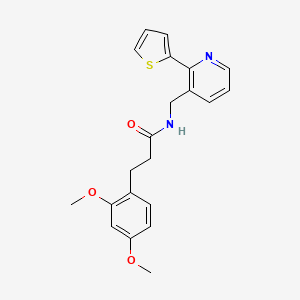

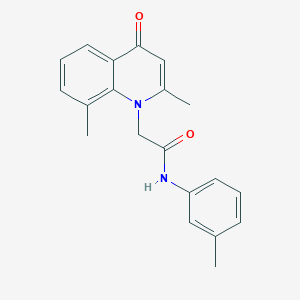

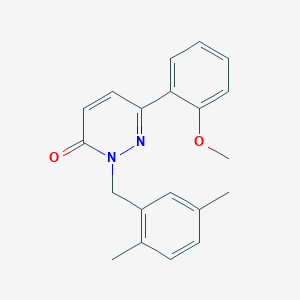

Molecular Structure Analysis

The molecular structure of related compounds, such as the N-substituted benzamide series, can provide insights into the possible conformation and electronic structure of "this compound". The presence of disordered rings and different modes of supramolecular aggregation in closely related benzamides indicates that the target compound may also exhibit such structural features .

Chemical Reactions Analysis

The chemical reactivity of similar compounds can shed light on the potential reactions that "this compound" might undergo. For example, the synthesis of 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives involves cyclocondensation reactions, which could be relevant to the synthesis or further functionalization of the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related compounds. For instance, the solubility, crystallinity, and stability of the synthesized benzamides and sulfonamides can provide a basis for predicting similar properties in "this compound" . Additionally, the antimicrobial screening of novel carboxamide derivatives suggests potential biological activities that could be explored for the target compound .

Scientific Research Applications

Synthesis and Pharmacological Applications

Cardiac Electrophysiological Activity : N-substituted imidazolylbenzamides and benzene-sulfonamides, sharing a similar structural motif to the chemical , have been synthesized and tested for their cardiac electrophysiological activities. These compounds, including those with methylsulfonylamino groups, have shown potency in vitro comparable to other class III agents undergoing clinical trials, indicating potential applications in treating arrhythmias (Morgan et al., 1990).

Anticancer Agents : The synthesis of pro-apoptotic indapamide derivatives and other benzamide derivatives has been explored for their anticancer properties. These compounds have demonstrated significant anticancer activity across various cancer cell lines, highlighting the therapeutic potential of similarly structured molecules in oncology (Yılmaz et al., 2015).

Bioactive Molecule Development

Antimicrobial and Antifungal Agents : Various substituted benzothiazoles and benzamides have been synthesized and screened for their antimicrobial and antifungal activities. These studies indicate the potential of such compounds in developing new treatments for bacterial and fungal infections (Patel et al., 2009).

Inhibition of Enzymatic Activities : Research has focused on synthesizing compounds that act as inhibitors for specific enzymes, such as carbonic anhydrases. These inhibitors have potential applications in treating conditions like glaucoma, epilepsy, and mountain sickness, demonstrating the versatility of benzamide derivatives in therapeutic enzyme inhibition (Büyükkıdan et al., 2013).

Chemical Synthesis and Material Science

- Synthesis of Heterocyclic Compounds : The development of novel synthetic pathways for heterocyclic compounds, including those containing benzothiazole and thiophene moieties, is a significant area of research. These methodologies enable the creation of complex molecules for further pharmacological study or material science applications (Wang et al., 2008).

properties

IUPAC Name |

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O3S3/c1-25(21,22)11-5-3-2-4-8(11)14(20)19-15-18-10(7-23-15)9-6-12(16)24-13(9)17/h2-7H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGFHQHKJBHOFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Benzylpiperidin-4-yl)methoxy]-5-bromopyrimidine](/img/structure/B2516253.png)

![(Z)-3-[4-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2516254.png)

![N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2516257.png)

![1-[4-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B2516259.png)

![Benzyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2516269.png)

![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2516270.png)